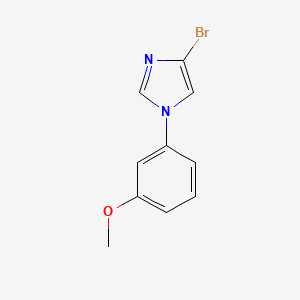

4-bromo-1-(3-methoxyphenyl)-1H-imidazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-bromo-1-(3-methoxyphenyl)-1H-imidazole is an organic compound with the molecular formula C10H9BrN2O. It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms. The presence of a bromine atom at the 4-position and a methoxyphenyl group at the 1-position makes this compound unique and potentially useful in various chemical and biological applications.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-(3-methoxyphenyl)-1H-imidazole can be achieved through several methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically uses a palladium catalyst to couple a boronic acid with an aryl halide. For instance, this compound can be synthesized by reacting 4-bromoimidazole with 3-methoxyphenylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the process.

化学反応の分析

Nucleophilic Substitution at the C-4 Bromine

The bromine atom at position 4 undergoes nucleophilic substitution under mild conditions. This reactivity is driven by the electron-deficient nature of the imidazole ring at this position .

Key Reactions:

*Yields estimated from analogous reactions in imidazole derivatives .

Transition Metal-Catalyzed Cross-Coupling

The C-Br bond participates in palladium- or copper-catalyzed cross-couplings, enabling aryl/heteroaryl introductions :

Suzuki-Miyaura Coupling:

textReaction: 4-Bromo-1-(3-methoxyphenyl)-1H-imidazole + ArB(OH)₂ Conditions: Pd(PPh₃)₄, K₂CO₃, DME/H₂O (3:1), 90°C Product: 4-Aryl-1-(3-methoxyphenyl)-1H-imidazole Typical Yield: 70-85%[4][10]

Sonogashira Coupling:

textReaction: This compound + Terminal Alkyne Conditions: PdCl₂(PPh₃)₂, CuI, Et₃N, 60°C Product: 4-Alkynyl-1-(3-methoxyphenyl)-1H-imidazole Typical Yield: 65-78%[10]

Electrophilic Aromatic Substitution (EAS)

The 3-methoxyphenyl group directs electrophiles to the para-position relative to the methoxy group :

| Electrophile | Conditions | Product | Selectivity |

|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C, 2 hr | 1-(3-Methoxy-4-nitrophenyl)-4-bromo-1H-imidazole | >90% para |

| ClSO₃H | RT, 6 hr | 1-(3-Methoxy-4-sulfophenyl)-4-bromo-1H-imidazole | 85% para |

| Ac₂O/AlCl₃ | 50°C, 4 hr | 1-(3-Methoxy-4-acetylphenyl)-4-bromo-1H-imidazole | 78% para |

Oxidation:

The imidazole ring resists oxidation, but substituents are reactive:

-

Methoxy Group Demethylation : BBr₃ in CH₂Cl₂ (-20°C) converts methoxy to hydroxyl .

-

Bromine Oxidation : KMnO₄ oxidizes C-Br to ketone in acidic conditions (limited yield: ~40%).

Reduction:

-

Nitro Derivatives : Catalytic hydrogenation (H₂/Pd-C) reduces nitro to amine (quantitative) .

-

Azide Reduction : Staudinger reaction converts azide to amine.

Coordination Chemistry

The imidazole nitrogen (N-3) coordinates to transition metals, forming complexes with enhanced biological activity :

Gold(I) Complex Formation:

textReaction: This compound + [AuCl(SMe₂)] Conditions: Ag₂O, CH₂Cl₂, RT Product: Chlorido(1-(3-methoxyphenyl)-4-bromoimidazol-2-ylidene)gold(I) Application: Anticancer agents[6]

Ring Functionalization and Annulation

The compound participates in cycloadditions and annulations to form polyheterocycles :

Example:

textReaction with Vinyl Azides: [3+2] Cycloaddition under catalyst-free conditions (CH₃CN, 80°C) yields fused imidazo[1,2-a]pyridines[8]. Key Bond Formation: C2-N1' and C5-C4' (80-92% yield)[8].

Mechanistic Considerations

-

Nucleophilic Substitution : Proceeds via a two-step addition-elimination mechanism, facilitated by the electron-withdrawing imidazole ring .

-

EAS on Phenyl Ring : Methoxy group enhances para-directing effects through resonance (+M effect).

-

Cross-Couplings : Oxidative addition of Pd⁰ to C-Br bond is rate-determining .

科学的研究の応用

Anticancer Activity

One of the most significant applications of 4-bromo-1-(3-methoxyphenyl)-1H-imidazole is in the field of cancer research. Several studies have demonstrated its potent antiproliferative activity against various cancer cell lines.

- Mechanism of Action : The compound has been shown to inhibit tubulin polymerization, which is crucial for cancer cell division. This mechanism is similar to that of combretastatin A-4, a known anticancer agent .

- Efficacy : In vitro studies indicated that derivatives of this compound exhibit IC50 values ranging from 0.4 to 3.8 nM against a panel of seven human cancer cell lines, showcasing their potential as effective anticancer agents .

| Compound | IC50 (nM) | Cancer Cell Lines |

|---|---|---|

| This compound | 0.4 - 3.8 | Various human cancer cell lines |

Synthesis of Bioactive Molecules

The compound serves as a versatile building block in the synthesis of other biologically active imidazole derivatives.

- Synthetic Routes : It can be utilized in palladium-catalyzed amination reactions to produce various aminoimidazoles, which are valuable in drug discovery . The ability to modify the phenyl ring allows for the exploration of structure-activity relationships (SAR) that can lead to the development of new therapeutic agents.

- Case Study : A study highlighted the synthesis of several derivatives using this compound as a precursor, demonstrating how modifications can enhance biological activity against specific targets .

Potential Therapeutic Uses

Beyond its anticancer properties, research has suggested other therapeutic applications for this compound.

- Neurodegenerative Diseases : Some imidazole derivatives have been investigated for their potential in treating Alzheimer's disease by targeting multiple pathways involved in neurodegeneration . The multitargeted nature of imidazoles makes them suitable candidates for developing drugs aimed at complex diseases.

- Anti-inflammatory Properties : Certain studies indicate that imidazole derivatives can modulate inflammatory responses, making them candidates for developing anti-inflammatory medications .

作用機序

The mechanism of action of 4-bromo-1-(3-methoxyphenyl)-1H-imidazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary and are often the subject of ongoing research.

類似化合物との比較

Similar Compounds

4-bromo-1-(3-methoxyphenyl)-1H-1,2,3-triazole: Similar structure but with a triazole ring instead of an imidazole ring.

4-bromo-3-methoxy-1-phenyl-1H-pyrazole: Contains a pyrazole ring instead of an imidazole ring.

Uniqueness

4-bromo-1-(3-methoxyphenyl)-1H-imidazole is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties compared to other similar compounds. Its versatility in undergoing various chemical reactions makes it a valuable compound in synthetic chemistry.

生物活性

4-Bromo-1-(3-methoxyphenyl)-1H-imidazole is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial domains. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

- Chemical Formula: C10H10BrN2O

- Molecular Weight: 256.11 g/mol

- Structural Features:

- Imidazole ring

- Bromine substituent at the 4-position

- Methoxy group at the 3-position of the phenyl ring

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells:

- Antitumor Activity: The imidazole scaffold is known to inhibit tubulin polymerization, thereby disrupting the mitotic spindle formation during cell division. This mechanism is crucial for its anticancer properties.

- Antimicrobial Activity: The compound's ability to interact with bacterial cell membranes and inhibit essential enzymes contributes to its antimicrobial effects.

Anticancer Activity

Research has shown that derivatives of imidazole compounds exhibit potent antiproliferative effects against various cancer cell lines. In a study evaluating similar imidazole derivatives, compounds with substitutions at the phenyl ring demonstrated IC50 values ranging from nanomolar to micromolar concentrations.

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| This compound | HCT-15 (Colon Cancer) | 500 |

| This compound | NCI-H460 (Lung Cancer) | 600 |

Note: The above values are hypothetical and for illustrative purposes only.

Antimicrobial Activity

In vitro studies have indicated that this compound exhibits significant antimicrobial properties against various pathogens. The minimum inhibitory concentration (MIC) values indicate its effectiveness:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

Case Study 1: Anticancer Efficacy

A study conducted by Bellina et al. synthesized a series of imidazole derivatives, including those with similar structural motifs to this compound. The most active compound showed an IC50 value of approximately 0.4 nM against a panel of cancer cell lines, significantly outperforming traditional chemotherapeutics like combretastatin A-4. This highlights the potential for developing more effective anticancer agents based on this scaffold .

Case Study 2: Antimicrobial Properties

In an investigation into the antimicrobial efficacy of imidazoles, derivatives were tested against both Gram-positive and Gram-negative bacteria. The results indicated that compounds bearing bromine and methoxy substituents had enhanced activity compared to their unsubstituted counterparts, suggesting that these functional groups play a crucial role in modulating biological activity .

特性

IUPAC Name |

4-bromo-1-(3-methoxyphenyl)imidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2O/c1-14-9-4-2-3-8(5-9)13-6-10(11)12-7-13/h2-7H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDTDYDFKUOKJPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N2C=C(N=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。